2-Arachidonyl glycerol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

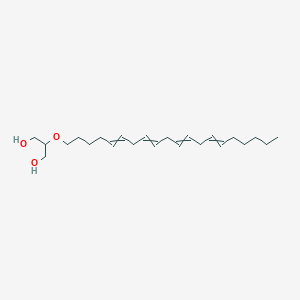

2-Arachidonyl glycerol is an endocannabinoid, an endogenous agonist of the CB1 receptor and the primary endogenous ligand for the CB2 receptor . It is an ester formed from the omega-6 fatty acid arachidonic acid and glycerol . This compound is present at relatively high levels in the central nervous system and has significant cannabinoid neuromodulatory effects .

Preparation Methods

2-Arachidonyl glycerol can be synthesized through various methods. One practical synthesis involves a two-step enzymatic process and chemical coupling . The commercial preparation of immobilized lipase from Mucor miehei is used to catalyze the efficient protection of glycerol using vinyl benzoate as an acyl transfer reagent in tetrahydrofuran . The same enzyme is then used to remove the protective groups in positions 1 and 3 . This method allows for the easy obtainment of this compound from the protected precursor in a one-step reaction without purification requirements .

Chemical Reactions Analysis

2-Arachidonyl glycerol undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include phospholipase C and diacylglycerol lipase, which mediate its formation . The major products formed from these reactions are typically other endocannabinoids or metabolites involved in the endocannabinoid system .

Scientific Research Applications

2-Arachidonyl glycerol has numerous scientific research applications. It is a key modulator of many physiological processes such as emotional state and pain sensation . In chemistry, it is studied for its role as an endogenous ligand of cannabinoid receptors . In biology and medicine, it is crucial for understanding the endocannabinoid system and its effects on the central nervous system . Additionally, it has applications in industry, particularly in the development of biosensors for the detection and quantification of endocannabinoids in human biofluids .

Mechanism of Action

2-Arachidonyl glycerol exerts its effects by activating the cannabinoid CB1 and CB2 receptors . Once bound to CB1, it inhibits neurotransmitter release in the presynaptic cell by inhibiting voltage-activated calcium channels and enhancing inwardly rectifying potassium channels . This regulation of neurotransmitter release is a key aspect of its neuromodulatory effects .

Comparison with Similar Compounds

2-Arachidonyl glycerol is often compared to anandamide, another major endocannabinoid . Both compounds are derived from arachidonic acid but differ in their conjugation; this compound is conjugated with glycerol, while anandamide is conjugated with ethanolamide . Despite their structural similarities, they exhibit differences in receptor affinity, biochemical steps, and breakdown pathways . Other similar compounds include 2-Monoarachidonoylglycerol and 2-Arachidonyl-glycerol .

Biological Activity

2-Arachidonyl glycerol (2-AG) is a significant endocannabinoid that plays a crucial role in various physiological processes through its interaction with cannabinoid receptors. This article explores the biological activity of 2-AG, focusing on its receptor interactions, neuroprotective effects, and implications in pain modulation and inflammation.

Chemical Structure and Properties

This compound is a glycerolipid derived from arachidonic acid, characterized by its chemical structure:

- Chemical Formula : C23H38O4

- Molecular Weight : 378.55 g/mol

2-AG acts primarily as a non-selective agonist for cannabinoid receptors CB1 and CB2, with additional activity at GPR55. The effective concentrations (EC50 values) for these interactions are as follows:

| Receptor | EC50 (nM) | Ki (nM) |

|---|---|---|

| GPR55 | 3 | 472 |

| CB1 | 519 | 1400 |

| CB2 | 618 | Not specified |

These values indicate that 2-AG has a higher affinity for GPR55 compared to the classical cannabinoid receptors, suggesting diverse biological roles beyond traditional endocannabinoid signaling .

Neuroprotective Properties

Research indicates that increasing levels of 2-AG can have neuroprotective effects, particularly in models of neurodegenerative diseases. For instance:

- In a Parkinson's disease model , elevated 2-AG levels were found to be neuroprotective against dopaminergic neuron degeneration, suggesting potential therapeutic applications in neurodegenerative disorders .

- Studies have shown that 2-AG administration can enhance survival and functionality in models of oxidative stress .

Pain Modulation

2-AG has been implicated in pain modulation through its action on peripheral and central pain pathways:

- Mechanical Hyperalgesia : Increasing peripheral 2-AG signaling has been shown to attenuate mechanical hyperalgesia in bone cancer pain models, indicating its potential as an analgesic agent .

- Anti-Allodynic Effects : The compound's effects on glial activation suggest it may play a role in reducing neuropathic pain by modulating inflammatory responses in the spinal cord .

Case Studies

Several studies illustrate the biological activity of 2-AG:

- Neuroprotection in Parkinson's Disease :

- Pain Management :

- Inflammation and Infection :

Properties

Molecular Formula |

C23H40O3 |

|---|---|

Molecular Weight |

364.6 g/mol |

IUPAC Name |

2-icosa-5,8,11,14-tetraenoxypropane-1,3-diol |

InChI |

InChI=1S/C23H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26-23(21-24)22-25/h6-7,9-10,12-13,15-16,23-25H,2-5,8,11,14,17-22H2,1H3 |

InChI Key |

CUJUUWXZAQHCNC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCCOC(CO)CO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.